molecular formula C22H23ClN6O B1675146 Losartan CAS No. 114798-26-4

Losartan

Cat. No. B1675146
M. Wt: 422.9 g/mol
InChI Key: PSIFNNKUMBGKDQ-UHFFFAOYSA-N
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Description

Losartan is an angiotensin II receptor antagonist (ARB) drug used in the treatment of hypertension, diabetic nephropathy, and other cardiovascular diseases. It is the first ARB developed and has been in use since 1995. Losartan is a synthetic analog of angiotensin II, and its mechanism of action is based on competitive inhibition of angiotensin II binding to the AT1 receptor. Losartan is a well-studied drug with numerous applications in scientific research, including in vivo and in vitro studies.

Scientific research applications

  • Antifibrotic Therapy in Muscle Injury:

    • Losartan has been identified as an effective antifibrotic therapy. In a study on a rat model of volumetric muscle loss (VML), losartan treatment modulated gene expression of fibrotic markers and reduced fibrosis. However, it did not improve muscle regeneration and had deleterious effects on muscle function (Garg, Corona, & Walters, 2014).
  • Healing Process in Muscle Injury:

    • Another study explored losartan's role in the healing process following muscle injury. The administration of losartan was effective at promoting muscle healing and inducing an antifibrotic effect in a murine model of skeletal muscle injury (Kobayashi et al., 2013).
  • Effects on Pharmacokinetics:

    • Research has been conducted on the effects of Danshen components (salvianolic acid B and tanshinone IIA) on the pharmacokinetics of losartan in rats. The study revealed that these components have different influences on losartan's metabolism (Wang et al., 2016).
  • Therapeutic Effects on Muscles:

    • A study on mdx mice, an animal model of Duchenne muscular dystrophy (DMD), showed that chronic losartan administration had muscular protective effects and inhibited fibrosis in skeletal, cardiac, and diaphragmatic muscles (Lee et al., 2015).
  • NMR Studies of Losartan Isomers:

    • Investigations have been conducted on synperiplanar and antiperiplanar isomers of losartan using theoretical and experimental NMR studies. These studies help understand the drug's molecular structure and its interaction within the body (Kujawski et al., 2015).
  • Impact on Abdominal Wall Fascial Healing:

    • Research on rats indicated that losartan impairs wound healing in the abdominal fascia and reduces wound tensile strength (Criss et al., 2015).
  • PET Imaging of AT1 Receptors:

    • Losartan derivatives have been developed for PET imaging of angiotensin II type 1 receptors, aiding in the assessment of cardiovascular, inflammatory, and cancer diseases [(Pijeira et al., 2020)](https://cons
    ensus.app/papers/synthesis-evaluation-18ffetlos-18fambf3los-novel-pijeira/f8f311b35eac55cabb1282b28e154a62/?utm_source=chatgpt).
  • Regulation of Amygdala Response in Anxiety:

    • A study investigated losartan's effect on neural correlates of processing threat versus safety stimuli in highly anxious individuals. This suggests pathways by which the drug might facilitate psychological treatment (Reinecke et al., 2018).
  • Comprehensive Profile of Losartan:

    • A detailed review of losartan's properties, including its physical characteristics, synthetic pathways, and pharmacology, offers a comprehensive profile of the drug (Al-majed et al., 2015).
  • Sarcopenia Treatment:

    • Losartan has been identified as a potential treatment for sarcopenia. It improves muscle remodeling and protects against immobilization atrophy by mediating pathways critical for muscle homeostasis (Burks et al., 2011).
  • Lung Injury Treatment:

    • A study showed that losartan, as a selective antagonist of the AT1 receptor, attenuates seawater inhalation-induced lung injury in rats by modulating JAK2/STATs and apoptosis pathways (Li et al., 2017).

properties

IUPAC Name

[2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN6O/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22/h4-7,9-12,30H,2-3,8,13-14H2,1H3,(H,25,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSIFNNKUMBGKDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

124750-99-8 (mono-potassium salt)
Record name Losartan [INN:BAN]
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DSSTOX Substance ID

DTXSID7023227
Record name Losartan
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Molecular Weight

422.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Losartan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014816
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Solubility

<1mg/mL, 4.70e-03 g/L
Record name Losartan
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Record name Losartan
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Losartan reversibly and competitively prevents angiotensin II binding to the AT1 receptor in tissues like vascular smooth muscle and the adrenal gland. Losartan and its active metabolite bind the AT1 receptor with 1000 times more affinity than they bind to the AT2 receptor. The active metabolite of losartan is 10-40 times more potent by weight than unmetabolized losartan as an inhibitor of AT1 and is a non-competitive inhibitor. Losartan's prevention of angiotensin II binding causes vascular smooth muscle relaxation, lowering blood pressure. Angiotensin II would otherwise bind to the AT1 receptor and induce vasoconstriction, raising blood pressure., Angiotensin II (formed from angiotensin I in a reaction catalyzed by angiotensin converting enzyme (ACE, kininase II)), is a potent vasoconstrictor, the primary vasoactive hormone of the renin-angiotensin system and an important component in the pathophysiology of hypertension. It also stimulates aldosterone secretion by the adrenal cortex. Losartan and its principal active metabolite block the vasoconstrictor and aldosterone-secreting effects of angiotensin II by selectively blocking the binding of angiotensin II to the AT1 receptor found in many tissues, (e.g., vascular smooth muscle, adrenal gland). There is also an AT2 receptor found in many tissues but it is not known to be associated with cardiovascular homeostasis. Both losartan and its principal active metabolite do not exhibit any partial agonist activity at the AT1 receptor and have much greater affinity (about 1000-fold) for the AT1 receptor than for the AT2 receptor. In vitro binding studies indicate that losartan is a reversible, competitive inhibitor of the AT1 receptor. The active metabolite is 10 to 40 times more potent by weight than losartan and appears to be a reversible, non-competitive inhibitor of the AT1 receptor. Neither losartan nor its active metabolite inhibits ACE (kininase II, the enzyme that converts angiotensin I to angiotensin II and degrades bradykinin); nor do they bind to or block other hormone receptors or ion channels known to be important in cardiovascular regulation., We investigated the effects of angiotensin II (Ang II) type 1 receptor blockade with losartan on the renin-angiotensin-aldosterone system in hypertensive patients (supine diastolic blood pressure, 95 to 110 mm Hg). Qualifying patients (n = 51) were allocated to placebo, 25 or 100 mg losartan, or 20 mg enalapril. Blood pressure, plasma drug concentrations, and renin-angiotensin-aldosterone system mediators were measured on 4 inpatient days: end of placebo run-in, after first dose, and 2 and 6 weeks of treatment. Plasma drug concentrations were similar after the first and last doses of losartan. At 6 weeks, 100 mg losartan and 20 mg enalapril showed comparable antihypertensive activity. Four hours after dosing, compared with the run-in day, 100 mg losartan increased plasma renin activity 1.7-fold and Ang II 2.5-fold, whereas enalapril increased plasma renin activity 2.8-fold and decreased Ang II 77%. Both drugs decreased plasma aldosterone concentration. For losartan, plasma renin activity and Ang II increases were greater at 2 than at 6 weeks. Effects of losartan were dose related. After the last dose of losartan, plasma renin activity and Ang II changes were similar to placebo changes by 36 hours. These results indicate that long-term blockade of the feedback Ang II receptor in hypertensive patients produces modest increases of plasma renin activity and Ang II that do not appear to affect the antihypertensive response to the antagonist. /Salt not specified/, IL-1beta is a potent proinflammatory, pro-fibrogenetic and pro-athrosclerosis cytokine which has been shown to play an important role in an expanding number of noninfectious, chronic inflammatory conditions including cardiovascular disease, renal fibrosis, rheumatoid arthritis and even type 2 diabetes. Losartan is an angiotensin II receptor antagonist widely used for the treatment of hypertension, diabetic nephropathy and congestive heart failure. In this study, we attempted to clarify whether losartan has an inhibitory effect on IL-1beta. To further elucidate the molecular mechanism underlying the anti-IL-1beta property of losartan, we studied the LPS+ATP-induced activation of NALP3 inflammasome which controls the muturation and secretion of IL-1beta. LPS and ATP were used to stimulate the release of IL-1beta from thioglycollate-elicited macrophages from BALB/c mice. The production of IL-1beta was evaluated by ELISA assay and NALP3, caspase-1, IL-beta mRNA levels were determined by reverse transcription-polymerase chain reaction. In cultured thioglycollate-elicited macrophages, we observed that LPS + ATP greatly enhanced IL-1 beta secretion (6938.00 +/- 83.45; P < 0.05) and the mRNA levels of NALP3, caspase-1 which are two main components of NALP3 inflammasome (60.88 +/- 8.28; 1.31 +/- 0.04, P < 0.05 for both). The macrophages co-cultured with losartan showed low production of IL-1beta (3907.50 +/- 143.61; P < 0.05) and low production of NALP3, caspase-1mRNA (29.82 +/- 6.92; 1.12 +/- 0.05, P < 0.05 for both). Losartan did not reduce IL-1beta mRNA(P > 0.05). Our results show that the NALP3 inflammasome is up-regulated and activated in the mouse macrophage in response to LPS + ATP stimulation. Losartan is able to suppress the LPS + ATP-induced production of IL-1beta protein. In addition, this effectmay be partially mediated by suppressing NALP3 inflammasome activation., The present study aimed to investigate the molecular pharmacodynamic mechanisms of losartan used in the treatment of hypertension. A total of 12 spontaneously hypertensive rats (SHR) were divided randomly into an SHR group treated with saline and LOS group treated with losartan. Six Wistar-kyoto rats (WKY) were enrolled as the WKY group with saline in the study. The LOS group received 30 mg/kg/day losartan by intragastric injection, while the SHR and WKY were fed the same volume of saline. The dosage was modulated according to the weekly weight. Changes in blood pressure were measured by the indirect tail cuff method. Angiotensin (Ang) II production in the plasma and renal tissue was measured by an immunoradiometric method. Na+/H+ exchanger (NHE)3 and serum and glucocorticoid-inducible kinase (SGK)1 were assessed by quantitative polymerase chain reaction (qPCR) and western blot analysis. When compared with the WKY group, the blood pressure of the SHR and LOS groups were higher prior to treatment with losartan. Following two weeks, blood pressure was reduced and the trend continued to decrease over the following six weeks. The plasma and renal tissue levels of Ang II in the SHR and LOS groups were significantly higher than those in the WKY group. NHE3 and SGK1 were increased at the mRNA and protein level in the SHR group, and losartan reduced the expression of both of them. The results suggested that in hypertensive rats, the circular and tissue renin angiotensin systems were activated, and the increased Ang II stimulated the expression of NHE3 and SGK1, which was reduced by losartan. Therefore, the effects of losartan in hypertension may be associated with the Ang II-SGK1-NHE3 of intra-renal tissue., For more Mechanism of Action (Complete) data for Losartan (7 total), please visit the HSDB record page.
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Product Name

Losartan

Color/Form

Light yellow solid

CAS RN

114798-26-4
Record name Losartan
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Record name (1-((2'-(2H-tetrazol-5-yl)biphenyl-4-yl)methyl)-2-butyl-4-chloro-1H-imidazol-5-yl)methanol
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Record name Losartan
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Melting Point

178-184, 183.5-184.5 °C, 183.5 - 184.5 °C
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Record name Losartan
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Synthesis routes and methods I

Procedure details

10 g (0.02 moles) of (2-butyl-5-chloro-3-{2′-[2-(1-methyl-1-phenyl-ethyl)-2H-tetrazol-5-yl]-biphenyl-4-ylmethyl}-3H-imidazol-4-yl)-methanol are dissolved in 50 ml of dichloromethane and gaseous HCl is bubbled at a temperature of 0-10° C. After 2 h the reaction mixture is poured into a solution of 55 g of sodium acetate in water, the formed precipitate is filtered, thoroughly washed with water and dried under vacuum at 70° C., thereby obtaining 7.8 g of losartan.
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In the '374 patent process, as in the '500 patent process, the tetrazole ring of 5-phenyltetrazole is protected with a trityl group before orthometallation of the phenyl moiety with n-butyl lithium in preparation for making the boronic acid Suzuki coupling partner. In the Suzuki coupling step, the boronic acid is reacted with 4-bromotoluene. The methyl group attached to one of the phenyl rings of the Suzuki product is then halogenated with N-bromosuccinamide and the benzylic bromine atom of that product is displaced with 2-n-butyl-4-chloro-1H-imidazole-5-carboxaldehyde. Reduction of the aldehyde group with sodium borohydride yields trityl losartan. The tetrazole group of trityl losartan was deprotected with 12% aqueous HCl in THF. After 12 hours, the pH of the reaction mixture was raised to 12.5 with 30% NaOH. The THF was then distilled off while make-up water was added to the mixture. After distillation, the mixture was cooled and the triphenyl methanol byproduct of deprotection, which had precipitated, was removed by filtration. The filtrate and rinsate, with which it was combined, were extracted with toluene. Then, ethyl acetate was added and 36% HCl was added until the pH of the reaction mixture was lowered to 3.8. The mixture was cooled, causing losartan to precipitate from the solution. Losartan was obtained in 83% theoretical yield starting from trityl losartan.
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Synthesis routes and methods III

Procedure details

Dupont/Merck in their patents and papers always described that trityl losartan of the formula (7) is detritylated to get Losartan. They have used trimethyl tin azide or tri alkyl tin azides for the preparation of tetrazoles. The trityl Losartan of the formula (7) is reacted with mineral acid to give Losartan of the formula (1). The trityl Losartan of the formula (7) is prepared using trimethyl or trialkyl tin azide for the formation of tetrazole nucleus.
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tri alkyl tin azides
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tetrazoles
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( 7 )
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Losartan
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Losartan
Reactant of Route 3
Losartan
Reactant of Route 4
Losartan
Reactant of Route 5
Losartan
Reactant of Route 6
Losartan

Citations

For This Compound
190,000
Citations
DA Sica, TWB Gehr, S Ghosh - Clinical pharmacokinetics, 2005 - Springer
… Losartan should be avoided in pregnancy, as is the case with all other angiotensin-receptor … of pregnancy, losartan is often associated with serious fetal toxicity. Losartan is a competitive …
Number of citations: 301 link.springer.com
ARA Al-Majed, E Assiri, NY Khalil… - Profiles of Drug …, 2015 - Elsevier
… Trityl losartan is an intermediate in processes described in … to losartan alone (6 h), indicating that inclusion of losartan in … In this work, a model of interaction between losartan and …
Number of citations: 63 www.sciencedirect.com
KL Goa, AJ Wagstaff - Drugs, 1996 - Springer
… have not been documented during losartan potassium therapy and renal function is … of the losartan potassium-hydrochlorothiazide combination resembles those for losartan potassium …
Number of citations: 402 link.springer.com
B Pitt, PA Poole-Wilson, R Segal, FA Martinez… - The Lancet, 2000 - thelancet.com
… The ELITE study showed an association between the angiotensin II antagonist losartan and an … We did the ELITE II Losartan Heart Failure Survival Study to confirm whether losartan is …
Number of citations: 856 www.thelancet.com
I Crozier, H Ikram, N Awan, J Cleland, N Stephen… - Circulation, 1995 - Am Heart Assoc
Background The aim of the present study was to assess the short- and long-term effects of multiple doses of the angiotensin II receptor antagonist losartan in heart failure. Methods and …
Number of citations: 420 www.ahajournals.org
RB Devereux, B Dahlöf, E Gerdts, K Boman… - Circulation, 2004 - Am Heart Assoc
… losartan-treated and 459 atenolol-treated participants with ≥1 follow-up measurement of LV mass index (LVMI) were used in an intention-to-treat analysis. Losartan-… with losartan was …
Number of citations: 707 www.ahajournals.org
SE Kjeldsen, B Dahlöf, RB Devereux, S Julius, P Aurup… - Jama, 2002 - jamanetwork.com
… Losartan was the first available selective AT 1 -receptor antagonist. Atenolol was chosen as … losartan in the LIFE study 1 because it has similar antihypertensive effectiveness as losartan …
Number of citations: 637 jamanetwork.com
H Saji, M Yamanaka, A Hagiwara, R Ijiri - The Lancet, 2001 - thelancet.com
We report a case of maternal exposure to the antihypertensive drug losartan during weeks 20–31 of pregnancy. We saw the fetal toxic effects of oligohydramnios (decreased amniotic …
Number of citations: 188 www.thelancet.com
MA Konstam, JD Neaton, K Dickstein, H Drexler… - The Lancet, 2009 - thelancet.com
Background Angiotensin-receptor blockers (ARBs) are effective treatments for patients with heart failure, but the relation between dose and clinical outcomes has not been explored. We …
Number of citations: 770 www.thelancet.com
B Dahlöf, RB Devereux, SE Kjeldsen, S Julius… - The Lancet, 2002 - thelancet.com
… Losartan prevents more cardiovascular morbidity and death than atenolol for a similar reduction in blood pressure and is better tolerated. Losartan seems to confer benefits beyond …
Number of citations: 751 www.thelancet.com

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